![molecular formula C8H6BBrO2S B1291902 5-Bromobenzo[B]thiophene-2-boronic acid CAS No. 884010-25-7](/img/structure/B1291902.png)

5-Bromobenzo[B]thiophene-2-boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

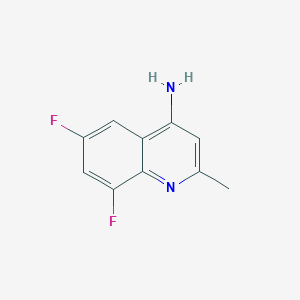

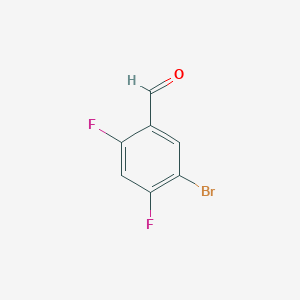

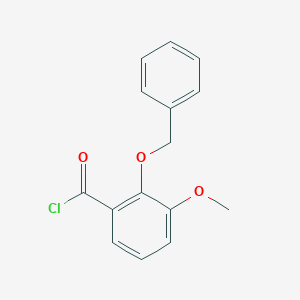

5-Bromobenzo[B]thiophene-2-boronic acid is an organic compound with the empirical formula C8H6BBrO2S and a molecular weight of 256.91 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of 5-Bromobenzo[B]thiophene-2-boronic acid contains a total of 20 bonds, including 14 non-H bonds, 10 multiple bonds, 1 rotatable bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 2 hydroxyl groups, and 1 Thiophene .Chemical Reactions Analysis

Benzo[b]thiophene-2-boronic acid, a similar compound, is used in the synthesis of phosphorescent sensors for quantification of copper (II) ion, UV promoted phenanthridine syntheses, preparation of CYP11B1 inhibitors for treatment of cortisol-dependent diseases, PDE4 inhibitors, and Suzuki-Miyaura cross-coupling reactions .Scientific Research Applications

Sensing Applications

Boronic acids, including 5-Bromobenzo[B]thiophene-2-boronic acid, are increasingly utilized in diverse areas of research. They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .

Biological Labelling

The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling . This can be used for tracking and studying biological processes.

Protein Manipulation and Modification

Boronic acids have shown growth in the interaction with proteins, their manipulation, and cell labelling . This can be used in biological and medical research to understand protein function and structure.

Separation Technologies

Boronic acids are used in separation technologies . They can be used to separate different compounds based on their interactions with boronic acids.

Development of Therapeutics

Boronic acids are used in the development of therapeutics . They can be used to design and synthesize new drugs with various biological effects .

Synthesis of Phosphorescent Sensor

5-Bromobenzo[B]thiophene-2-boronic acid is used in the synthesis of phosphorescent sensor for quantification of copper (II) ion . This can be used in analytical chemistry for detecting and quantifying copper ions.

Preparation of CYP11B1 Inhibitors

5-Bromobenzo[B]thiophene-2-boronic acid is used in the preparation of CYP11B1 inhibitors for treatment of cortisol dependent diseases . This can be used in the development of new treatments for diseases related to cortisol.

Suzuki-Miyaura Cross-Coupling Reactions

5-Bromobenzo[B]thiophene-2-boronic acid is used in Suzuki-Miyaura cross-coupling reactions . This is a type of chemical reaction used in organic chemistry to form carbon-carbon bonds.

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, 5-Bromobenzo[B]thiophene-2-boronic acid is classified as Acute Tox. 4 Oral, indicating it is harmful if swallowed . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

Future Directions

properties

IUPAC Name |

(5-bromo-1-benzothiophen-2-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BBrO2S/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,11-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUQKSUMPFAJLNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(S1)C=CC(=C2)Br)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BBrO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20629631 |

Source

|

| Record name | (5-Bromo-1-benzothiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

884010-25-7 |

Source

|

| Record name | (5-Bromo-1-benzothiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromobenzo[b]thiophene-2-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,4'-Bipiperidine]-4'-carboxamide dihydrochloride](/img/structure/B1291832.png)

![Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1291836.png)